molecular formula C16H11BrN2O5S B2583778 6-bromo-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide CAS No. 141502-03-6

6-bromo-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2583778
CAS No.: 141502-03-6
M. Wt: 423.24
InChI Key: UOECZORGGSWEDF-UHFFFAOYSA-N
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Description

6-bromo-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C16H11BrN2O5S and its molecular weight is 423.24. The purity is usually 95%.
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Scientific Research Applications

Chromene Core in Pharmacological Importance

Chromenes, including compounds like 6H-benzo[c]chromen-6-ones, have been identified as core structures in secondary metabolites of considerable pharmacological importance. Due to their scarcity in natural sources, synthetic protocols have been developed to create these compounds, including 6H-benzo[c]chromen-6-ones, through methods like Suzuki coupling reactions and reactions involving Michael acceptors with dicarbonyl compounds. These synthetic approaches not only facilitate the production of these compounds but also enable the exploration of their pharmacological potential in drug discovery and development (Mazimba, 2016).

Aryl Sulfonamides in Antibacterial Activity

Aryl sulfonamides, which include structural features present in 6-bromo-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide, have been reviewed for their antibacterial activity. These compounds, containing thiophene or chromene moieties, display significant pharmacological activities against pathogenic microbes. Research into these compounds underlines their importance in medicinal and industrial chemistry, suggesting potential applications of this compound in developing new antibacterial agents (Rathore et al., 2021).

Synthetic Chemistry and Radical Cyclizations

In the realm of synthetic chemistry, radical cyclizations are employed for constructing carbo- and heterocyclic compounds, including natural products. The control of regiochemistry in such cyclizations has implications for synthesizing physiologically active compounds, where compounds like this compound might find utility in the synthesis of complex molecular architectures for therapeutic applications (Ishibashi & Tamura, 2004).

Properties

IUPAC Name

6-bromo-2-oxo-N-(4-sulfamoylphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O5S/c17-10-1-6-14-9(7-10)8-13(16(21)24-14)15(20)19-11-2-4-12(5-3-11)25(18,22)23/h1-8H,(H,19,20)(H2,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOECZORGGSWEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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